Commercial Enantiomeric Purity: >99% ee vs. Racemic or Antipode Material
Commercially available (1R,2S)-(+)-cis-1-amino-2-indanol (CAS 136030-00-7) is supplied with an enantiomeric excess of ≥99% (GLC) as verified by the Sigma-Aldrich certificate of analysis , and ≥98.0% ee (LC) per TCI specifications . In contrast, racemic cis-1-amino-2-indanol has an ee of 0%, while the (1S,2R)-(−) antipode (CAS 126456-43-7) is a distinctly different chemical entity with opposite optical rotation. Selection of the correct enantiomer at the point of procurement eliminates the need for subsequent chiral resolution, which typically requires stoichiometric resolving agents and incurs yield losses (e.g., industrial resolution of racemic cis-1-amino-2-indanol with (S)-2-phenylpropionic acid gives the desired enantiomer in only 35% yield with 99% de) [1].
| Evidence Dimension | Enantiomeric excess (ee) of commercial material |
|---|---|
| Target Compound Data | ≥99% ee (GLC) ; ≥98.0% ee (LC) |
| Comparator Or Baseline | Racemic cis-1-amino-2-indanol: 0% ee; (1S,2R)-(−) antipode: opposite stereochemistry; resolution yield of racemate to single enantiomer: 35% [1] |
| Quantified Difference | ≥98–99% ee vs. 0% ee (racemate); procurement of enantiopure material avoids 65% yield loss inherent to resolution |
| Conditions | Commercial analytical specifications: GLC (gas–liquid chromatography) and LC (liquid chromatography) chiral purity assays |
Why This Matters
Procuring the enantiopure (1R,2S)-(+)-form directly eliminates a costly and low-yielding chiral resolution step, ensuring reproducible stereochemical outcomes in asymmetric synthesis and pharmaceutical intermediate production.
- [1] Luna, A.; Alfonso, I.; Gotor, V. Resolution of racemic cis-1-amino-2-indanol by diastereomeric salt formation with (S)-2-phenylpropionic acid. Tetrahedron: Asymmetry 2003, 14 (4), 411–413. View Source
